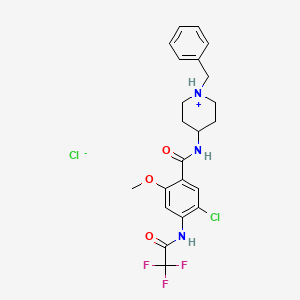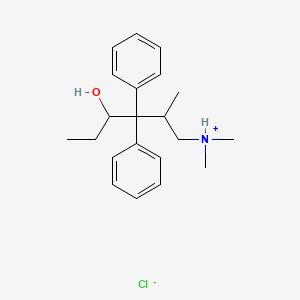
6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanol hydrochloride is a chemical compound with the molecular formula C21H29NO·HCl It is known for its complex structure, which includes a dimethylamino group, two phenyl groups, and a methyl group attached to a hexanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanol hydrochloride typically involves multiple steps. One common method includes the reaction of benzeneethanol derivatives with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols or amines.
Applications De Recherche Scientifique
6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanol hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in pain management and as an anti-addictive agent.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanol hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The dimethylamino group plays a crucial role in binding to these targets, leading to various biological effects. The compound may modulate neurotransmitter release, inhibit certain enzymes, or activate specific receptors, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isomethadone Hydrochloride: Similar in structure but with different pharmacological properties.
Methadone Hydrochloride: Shares some structural features but has distinct therapeutic applications.
N,N,2-Trimethyl-3,3-diphenylpropan-1-amine Hydrochloride: Another related compound with unique chemical properties.
Uniqueness
6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanol hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Propriétés
Numéro CAS |
63765-81-1 |
|---|---|
Formule moléculaire |
C21H30ClNO |
Poids moléculaire |
347.9 g/mol |
Nom IUPAC |
(4-hydroxy-2-methyl-3,3-diphenylhexyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C21H29NO.ClH/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20,23H,5,16H2,1-4H3;1H |
Clé InChI |
SSBDRUWRKMHEKG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)C[NH+](C)C)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



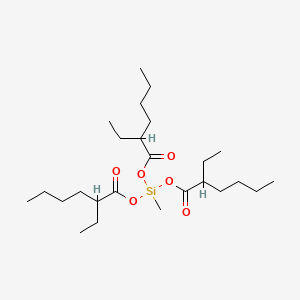
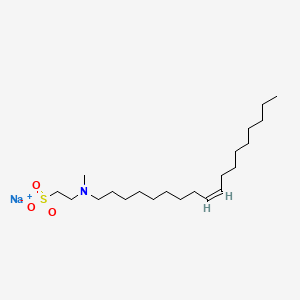
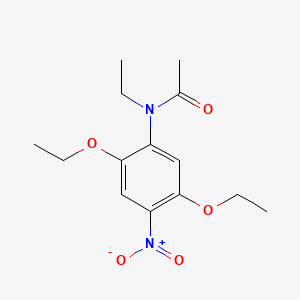
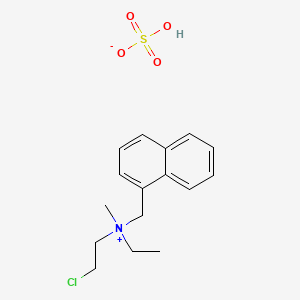
![2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate](/img/structure/B13769335.png)

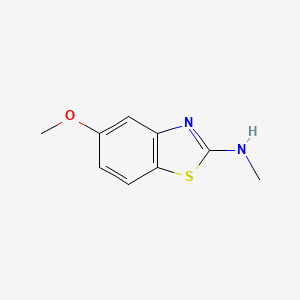
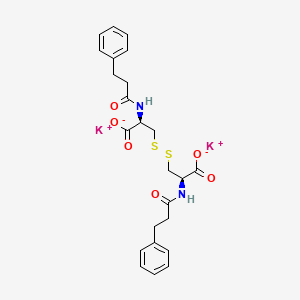
![2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/1)](/img/structure/B13769354.png)

![[(3R,5S,8R,10S,13S,17R)-10,13-dimethyl-3-(trimethylazaniumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-trimethylazanium;diiodide](/img/structure/B13769356.png)

